Féglymycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

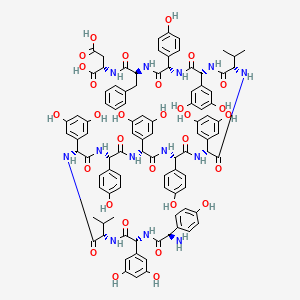

La féglymycine est un antibiotique peptidique naturel produit par la bactérie Streptomyces sp. DSM 11171. C'est un peptide à 13 résidus connu pour ses puissantes propriétés anti-VIH et antimicrobiennes. Le composé comprend des 3,5-dihydroxyphénylglycines hautement racémisables, qui contribuent à son activité biologique .

Applications De Recherche Scientifique

La féglymycine a plusieurs applications en recherche scientifique, notamment :

Chimie : La this compound sert de composé modèle pour l'étude de la synthèse peptidique et l'incorporation d'acides aminés non protéinogènes.

5. Mécanisme d'action

La this compound exerce ses effets en inhibant les premières étapes de la synthèse du peptidoglycane bactérien, qui est essentielle à la formation de la paroi cellulaire bactérienne . Elle agit également comme un liant gp120/CD4, interagissant avec la protéine d'enveloppe virale fortement glycosylée gp120, inhibant ainsi l'entrée du VIH dans les cellules T CD4+ via les récepteurs de chimiokines CCR5 et/ou CXCR4 .

Composés similaires :

Vancomycine : Un antibiotique glycopeptidique utilisé pour traiter les infections à Staphylococcus aureus résistant à la méthicilline.

Téicoplanine : Un autre antibiotique glycopeptidique ayant un mécanisme d'action similaire à celui de la vancomycine.

Ramoplanine : Un antibiotique lipoglycodepsipeptidique qui inhibe la biosynthèse de la paroi cellulaire.

Unicité : La this compound est unique en raison de sa combinaison de propriétés anti-VIH et antimicrobiennes, qui sont attribuées à la présence de 3,5-dihydroxyphénylglycines hautement racémisables . Cette double activité en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.

Mécanisme D'action

Target of Action

Feglymycin is a naturally occurring, anti-HIV and antimicrobial 13-mer peptide . Its primary targets are the viral envelope protein gp120 and HIV-infected T cells . The gp120 protein is a heavily glycosylated viral envelope protein that plays a crucial role in the entry of HIV into host cells .

Mode of Action

Feglymycin inhibits HIV replication by acting as a gp120/CD4 binding inhibitor . It interacts with the gp120 protein, thereby inhibiting HIV entry into CD4+ T cells via CCR5 and/or CXCR4 chemokine receptors . This interaction disrupts the ability of the virus to infect host cells.

Biochemical Pathways

The biosynthesis of Feglymycin involves a 13-module nonribosomal peptide synthetase (NRPS) system . This system is responsible for the production of the peptide chain of Feglymycin, which includes highly racemizable 3,5-dihydroxyphenylglycines (Dpgs) . The NRPS system is a part of the feglymycin biosynthesis gene cluster .

Pharmacokinetics

It’s important to note that these properties significantly impact the bioavailability of a drug .

Result of Action

The result of Feglymycin’s action is the inhibition of HIV replication . By binding to the gp120 protein and inhibiting its interaction with CD4+ T cells, Feglymycin prevents the virus from infecting host cells .

Analyse Biochimique

Biochemical Properties

Feglymycin interacts with various biomolecules in its role as an antibiotic and antiviral agent . It inhibits HIV replication in the lower mM range and also inhibits HIV cell-to-cell transfer between HIV-infected T cells and uninfected CD4+ T cells . Feglymycin potently interacts with the viral envelope protein gp120 . An alanine-scan analysis of feglymycin revealed that L-aspartic acid at position 13 plays an important role in its anti-HIV activity .

Cellular Effects

Feglymycin has significant effects on various types of cells and cellular processes. It inhibits HIV replication and cell-to-cell transfer between HIV-infected T cells and uninfected CD4+ T cells . It also inhibits the DC-SIGN-mediated viral transfer to CD4+ T cells .

Molecular Mechanism

Feglymycin exerts its effects at the molecular level through various mechanisms. It interacts with the viral envelope protein gp120, acting as a gp120/CD4 binding inhibitor . This interaction is crucial for its anti-HIV activity. In vitro generated FGM-resistant HIV-1 IIIB virus showed two unique mutations in gp120 at positions I153L and K457I .

Temporal Effects in Laboratory Settings

It is known that temperature fluctuations can significantly affect lab test results , which could potentially impact the observed effects of Feglymycin.

Dosage Effects in Animal Models

It is known that the effects of drugs can vary with different dosages in animal models .

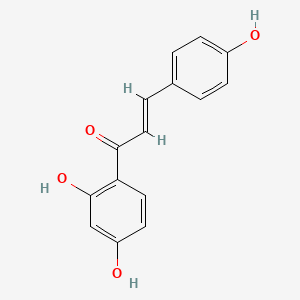

Metabolic Pathways

It is known that the biosynthesis of 4-hydroxyphenylglycine (Hpg), 3,5-dihydroxyphenylglycine (Dpg) and phenylglycine (Phg) has been intensively investigated .

Subcellular Localization

It is known that the subcellular localization of proteins provides the physiological context for their function .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse totale de la féglymycine implique une approche hybride linéaire/convergente utilisant la formation de liaison amide en micro-flux. Cette méthode permet l'allongement de chaînes peptidiques contenant des acides aminés hautement racémisables, ce qui était auparavant considéré comme un défi . La synthèse commence par la préparation de petits peptides (moins de 10 acides aminés) en utilisant une stratégie linéaire, suivie du couplage de ces petits peptides de manière convergente pour former l'oligopeptide cible .

Méthodes de production industrielle : La production industrielle de la this compound n'est pas largement documentée, mais l'approche synthétique développée par les chercheurs de l'Institut de technologie de Tokyo fournit une méthode pratique pour préparer des oligopeptides biologiquement actifs contenant des acides aminés hautement racémisables .

Analyse Des Réactions Chimiques

Types de réactions : La féglymycine subit diverses réactions chimiques, notamment :

Oxydation : La présence de groupes hydroxyle dans les résidus de 3,5-dihydroxyphénylglycine rend la this compound sensible aux réactions d'oxydation.

Réduction : Les réactions de réduction peuvent cibler les liaisons peptidiques ou des résidus d'acides aminés spécifiques au sein de la chaîne peptidique.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont utilisés pour les réactions de substitution.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation des groupes hydroxyle peut conduire à la formation de quinones, tandis que la réduction peut entraîner la formation d'amines ou d'alcools.

Comparaison Avec Des Composés Similaires

Vancomycin: A glycopeptide antibiotic used to treat methicillin-resistant Staphylococcus aureus infections.

Teicoplanin: Another glycopeptide antibiotic with a similar mechanism of action to vancomycin.

Ramoplanin: A lipoglycodepsipeptide antibiotic that inhibits cell wall biosynthesis.

Uniqueness: Feglymycin is unique due to its combination of anti-HIV and antimicrobial properties, which are attributed to the presence of highly racemizable 3,5-dihydroxyphenylglycines . This dual activity makes it a valuable compound for research and potential therapeutic applications.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-3-methylbutanoyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-3-methylbutanoyl]amino]-2-(3,5-dihydroxyphenyl)acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-phenylpropanoyl]amino]butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C95H97N13O30/c1-43(2)73(99-90(132)78(50-27-59(113)37-60(114)28-50)101-84(126)72(96)46-10-18-55(109)19-11-46)85(127)106-81(53-33-65(119)40-66(120)34-53)93(135)103-77(49-16-24-58(112)25-17-49)89(131)108-82(54-35-67(121)41-68(122)36-54)94(136)104-76(48-14-22-57(111)23-15-48)88(130)107-79(51-29-61(115)38-62(116)30-51)91(133)100-74(44(3)4)86(128)105-80(52-31-63(117)39-64(118)32-52)92(134)102-75(47-12-20-56(110)21-13-47)87(129)97-69(26-45-8-6-5-7-9-45)83(125)98-70(95(137)138)42-71(123)124/h5-25,27-41,43-44,69-70,72-82,109-122H,26,42,96H2,1-4H3,(H,97,129)(H,98,125)(H,99,132)(H,100,133)(H,101,126)(H,102,134)(H,103,135)(H,104,136)(H,105,128)(H,106,127)(H,107,130)(H,108,131)(H,123,124)(H,137,138)/t69-,70-,72+,73-,74-,75-,76-,77-,78+,79+,80+,81+,82+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQKBRUTBCTBKE-OVYRLPCXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C1=CC(=CC(=C1)O)O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC(C3=CC(=CC(=C3)O)O)C(=O)NC(C4=CC=C(C=C4)O)C(=O)NC(C5=CC(=CC(=C5)O)O)C(=O)NC(C(C)C)C(=O)NC(C6=CC(=CC(=C6)O)O)C(=O)NC(C7=CC=C(C=C7)O)C(=O)NC(CC8=CC=CC=C8)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C9=CC(=CC(=C9)O)O)NC(=O)C(C1=CC=C(C=C1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@H](C1=CC(=CC(=C1)O)O)C(=O)N[C@@H](C2=CC=C(C=C2)O)C(=O)N[C@H](C3=CC(=CC(=C3)O)O)C(=O)N[C@@H](C4=CC=C(C=C4)O)C(=O)N[C@H](C5=CC(=CC(=C5)O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C6=CC(=CC(=C6)O)O)C(=O)N[C@@H](C7=CC=C(C=C7)O)C(=O)N[C@@H](CC8=CC=CC=C8)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@@H](C9=CC(=CC(=C9)O)O)NC(=O)[C@@H](C1=CC=C(C=C1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C95H97N13O30 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1900.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(4-aminophenoxy)pentyl]pyridine-4-carboxamide](/img/structure/B1672266.png)